molecular formula C27H26N2O4S B4567911 methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate

methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate

Cat. No.: B4567911
M. Wt: 474.6 g/mol
InChI Key: FBHSZVVUPHSXME-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C27H26N2O4S and its molecular weight is 474.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.16132849 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Studies have focused on synthesizing novel quinoxaline derivatives, similar in structure to the specified compound, to evaluate their antimicrobial properties. For instance, certain 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines showed antimicrobial activity, with some compounds exhibiting a broad spectrum of activity, indicating potential applications in developing new antimicrobial agents (Refaat, Moneer, & Khalil, 2004).

Anti-Proliferative Activity

Another area of interest is the anti-proliferative properties of thiophene derivatives. Research on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which share a partial structural similarity with the specified compound, revealed pronounced anti-proliferative activity in certain tumor cell types, showcasing the potential for cancer therapy applications (Thomas et al., 2017).

Synthesis and Reactivity

The synthesis and reactivity of compounds containing quinoline and thiophene units, similar to the specified compound, have been explored. For example, the synthesis of novel 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation and subsequent reactions demonstrated the diverse chemical reactivity and potential for creating a variety of derivatives with potential applications in material science and pharmacology (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Fluorescent Dipoles

Compounds containing quinolinium cations and carboxylate anions, connected by thiophene-ethynyl spacers, have been synthesized and studied for their fluorescent properties. These mesomeric betaines exhibit cross-conjugated systems with potential applications in fluorescent materials or probes (Smeyanov et al., 2017).

Properties

IUPAC Name

methyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-5-propylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-4-9-19-15-22(27(31)32-3)26(34-19)29-25(30)21-16-24(28-23-13-7-6-12-20(21)23)17-10-8-11-18(14-17)33-5-2/h6-8,10-16H,4-5,9H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHSZVVUPHSXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate
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methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate
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methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate
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methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate
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methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate
Reactant of Route 6
methyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate

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